Cas no 3277-78-9 (Cyclohexyl 3-methylphenyl ketone)
Cyclohexyl 3-methylphenyl ketone Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexyl m-tolyl ketone
- Cyclohexyl 3-methylphenyl ketone
- cyclohexyl(3-methylphenyl)methanone
- AKOS010015355
- 3277-78-9
- cyclohexyl(m-tolyl)methanone
- cyclohexyl-(3-methylphenyl)methanone
- CYCLOHEXYL3-METHYLPHENYLKETONE
- MFCD03841338
- DTXSID40186433
- EINECS 221-908-5
- NS00029340
- SCHEMBL10025158
-
- MDL: MFCD03841338
- Inchi: 1S/C14H18O/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3
- InChI Key: QGCLTCPKWGVNFG-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=C(C)C=1)C1CCCCC1
Computed Properties
- Exact Mass: 202.13584
- Monoisotopic Mass: 202.135765193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07
Cyclohexyl 3-methylphenyl ketone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C066755-250mg |
Cyclohexyl 3-methylphenyl ketone |
3277-78-9 | 250mg |
$ 440.00 | 2022-06-06 | ||
| TRC | C066755-500mg |
Cyclohexyl 3-methylphenyl ketone |
3277-78-9 | 500mg |
$ 735.00 | 2022-06-06 | ||
| abcr | AB364184-1 g |
Cyclohexyl 3-methylphenyl ketone, 97%; . |
3277-78-9 | 97% | 1 g |
€594.40 | 2023-07-19 | |
| abcr | AB364184-5 g |
Cyclohexyl 3-methylphenyl ketone, 97%; . |
3277-78-9 | 97% | 5 g |
€1,373.40 | 2023-07-19 | |
| Fluorochem | 204154-1g |
3-Methylphenyl cyclohexyl ketone |
3277-78-9 | 97% | 1g |
£394.00 | 2022-03-01 | |
| Fluorochem | 204154-5g |
3-Methylphenyl cyclohexyl ketone |
3277-78-9 | 97% | 5g |
£981.00 | 2022-03-01 | |
| Fluorochem | 204154-25g |
3-Methylphenyl cyclohexyl ketone |
3277-78-9 | 97% | 25g |
£2416.00 | 2022-03-01 | |
| abcr | AB364184-1g |
Cyclohexyl 3-methylphenyl ketone, 97%; . |
3277-78-9 | 97% | 1g |
€841.90 | 2025-02-20 | |
| abcr | AB364184-5g |
Cyclohexyl 3-methylphenyl ketone, 97%; . |
3277-78-9 | 97% | 5g |
€1373.40 | 2023-09-06 | |
| A2B Chem LLC | AF72353-1g |
Cyclohexyl 3-methylphenyl ketone |
3277-78-9 | 97% | 1g |
$581.00 | 2024-04-20 |
Cyclohexyl 3-methylphenyl ketone Suppliers
Cyclohexyl 3-methylphenyl ketone Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on Cyclohexyl 3-methylphenyl ketone
Introduction to Cyclohexyl m-tolyl ketone (CAS No. 3277-78-9)
Cyclohexyl m-tolyl ketone, with the chemical formula C₁₁H₁₆O and CAS number 3277-78-9, is an organic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry. This compound, a derivative of both cyclohexanone and m-toluidine, exhibits a unique structural framework that makes it a versatile intermediate in the synthesis of various bioactive molecules. Its molecular structure consists of a cyclohexyl group attached to an acetyl group, with an ortho-methylphenyl ring at the other end, providing a rich scaffold for further functionalization.
The chemical properties of Cyclohexyl m-tolyl ketone are influenced by its dual functionality, which allows it to participate in a wide range of chemical reactions. The cyclohexyl ring contributes to its lipophilicity, making it soluble in organic solvents such as dichloromethane, ethyl acetate, and toluene. On the other hand, the ketone group is susceptible to nucleophilic addition reactions, while the aromatic ring can undergo electrophilic aromatic substitution. These characteristics make it a valuable building block in medicinal chemistry and materials science.
In recent years, Cyclohexyl m-tolyl ketone has been explored as a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is found in several natural products and drug candidates, where it serves as a core structure for biological activity. For instance, derivatives of this compound have been investigated for their potential antimicrobial and anti-inflammatory properties. The presence of both cyclohexyl and aromatic groups provides a balance between lipophilicity and polarizability, which is often desirable in drug design.
One of the most compelling aspects of Cyclohexyl m-tolyl ketone is its role in heterocyclic chemistry. Researchers have utilized this compound to construct complex heterocyclic frameworks by employing cyclization reactions. These heterocycles are of great interest in pharmaceutical research due to their diverse biological activities. For example, pyridine and pyrimidine derivatives incorporating the Cyclohexyl m-tolyl ketone scaffold have shown promise as kinase inhibitors and central nervous system (CNS) agents. The ability to functionalize both the cyclohexyl ring and the aromatic ring allows for the creation of structurally diverse libraries for high-throughput screening.
The synthesis of Cyclohexyl m-tolyl ketone typically involves Friedel-Crafts acylation followed by reduction or condensation reactions with appropriate reagents. Advanced synthetic methodologies have been developed to improve yield and selectivity, making it more accessible for industrial applications. Catalytic processes, including transition metal-catalyzed reactions, have been employed to streamline its preparation while maintaining high purity standards.
Recent studies have also highlighted the utility of Cyclohexyl m-tolyl ketone in polymer chemistry. Its incorporation into polymer backbones can enhance material properties such as thermal stability and mechanical strength. Additionally, its aromatic nature allows for interactions with other functional groups, enabling the design of smart materials with tailored responses to environmental stimuli. These advancements underscore the broad applicability of this compound beyond traditional pharmaceuticals.
In conclusion, Cyclohexyl m-tolyl ketone (CAS No. 3277-78-9) is a multifaceted compound with significant potential in organic synthesis and drug development. Its unique structural features enable diverse chemical transformations, making it a valuable tool for medicinal chemists and materials scientists alike. As research continues to uncover new applications for this molecule, its importance in modern chemistry is likely to grow further.
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